Corypalmine

描述

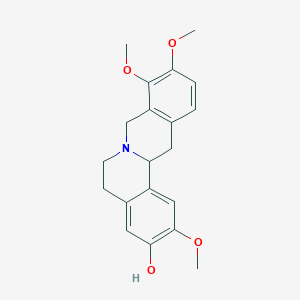

Corypalmine is a naturally occurring alkaloid found in various species of the Corydalis genus, particularly Corydalis cava and Corydalis yanhusuo. It is known for its complex structure, which includes a dibenzoquinolizine skeleton. The molecular formula of this compound is C20H23NO4, and it has a molecular weight of 341.40 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Corypalmine can be synthesized through several methods. One common synthetic route involves the condensation of appropriate precursors followed by cyclization and methylation reactions. The synthesis typically requires specific reaction conditions, such as controlled temperatures and the use of catalysts to facilitate the formation of the dibenzoquinolizine core .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as Corydalis yanhusuo. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

化学反应分析

Types of Reactions: Corypalmine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halides and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield tetrahydro derivatives .

科学研究应用

Scientific Research Applications

Corypalmine has been investigated across several domains:

Chemistry

- Precursor for Synthesis : this compound serves as a precursor for synthesizing other complex alkaloids, facilitating studies on reaction mechanisms and chemical transformations.

- Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and substitution, which are essential for developing derivatives with enhanced properties.

Biology

- Antifungal Activity : Research indicates that this compound exhibits significant antifungal properties, inhibiting the germination of fungal spores and disrupting cell wall synthesis. It has shown effectiveness against pathogens like Candida albicans.

- Antibacterial Activity : this compound demonstrates broad-spectrum antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 0.5 mg/mL .

Medicine

- Neuroprotective Effects : Studies have highlighted this compound's potential in treating neurodegenerative diseases like Alzheimer's. It enhances cognitive function in animal models by modulating neurotransmitter levels and reducing oxidative stress .

- Anti-inflammatory Properties : this compound may reduce inflammation and oxidative stress in cells, suggesting its potential role in managing inflammatory conditions .

Industry

- Natural Product-Based Pesticides : The compound is being explored for its application in developing eco-friendly pesticides and fungicides, leveraging its antifungal properties .

Neuroprotective Activity

A study conducted by Zhang et al. (2023) demonstrated that this compound administration improved memory and learning capabilities in animal models of Alzheimer's disease. The compound was found to enhance acetylcholine levels while reducing pro-inflammatory cytokines.

Antimicrobial Activity

Kim et al. (2020) reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with mechanisms involving disruption of bacterial membranes leading to cell lysis.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antifungal | Effective against Candida albicans | Disrupts cell wall synthesis |

| Antibacterial | Significant inhibition against Staphylococcus aureus | Disruption of bacterial membranes |

| Neuroprotective | Enhances cognitive function in Alzheimer's models | Modulates neurotransmitter levels and reduces inflammation |

| Anti-inflammatory | Reduces oxidative stress in cells | Modulates IL-6/JAK2/STAT3 signaling pathway |

作用机制

Corypalmine exerts its effects through multiple mechanisms. It is known to inhibit prolyl oligopeptidase, an enzyme involved in the degradation of proline-containing peptides. This inhibition can affect various biological pathways, including those related to neurological functions. Additionally, this compound’s antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis and inhibit spore germination .

相似化合物的比较

Corypalmine is unique among alkaloids due to its specific structural features and biological activities. Similar compounds include:

Berberine: Another alkaloid with a similar dibenzoquinolizine structure but different biological activities.

Palmatine: Shares structural similarities with this compound but has distinct pharmacological properties.

Jatrorrhizine: Similar in structure but differs in its mechanism of action and therapeutic applications.

This compound stands out due to its potent inhibition of prolyl oligopeptidase and its significant antifungal properties, making it a valuable compound for various scientific and industrial applications .

生物活性

Corypalmine, a natural alkaloid found in various plants such as Corydalis solida, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, based on recent research findings.

This compound, with the molecular formula , is classified as a protoberberine-type alkaloid. It exhibits a complex structure that contributes to its biological activities, including anti-inflammatory, neuroprotective, and analgesic effects .

1. Anti-Addiction Effects

This compound has shown promise in reducing addiction behaviors. Research indicates that it significantly inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding proteins in the nucleus accumbens and prefrontal cortex, which are critical areas involved in addiction pathways .

2. Anti-Inflammatory Properties

This compound exerts anti-inflammatory effects by modulating various signaling pathways. In studies involving RAW264.7 macrophages, it reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner through inhibition of the NF-κB signaling pathway . Additionally, it has been observed to decrease inflammatory cytokines in models of myocardial ischemia-reperfusion injury .

3. Neuroprotective Effects

This compound demonstrates neuroprotective properties, particularly in models of Alzheimer's disease (AD). It improves cognitive functions and memory capacity in AD mouse models by modulating neurotransmitter levels and exhibiting anti-neuroinflammatory effects . The compound may also promote the polarization of activated microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype .

4. Analgesic Effects

In pain models induced by tumor implantation, this compound significantly decreased pain-related behaviors and inflammatory cytokine levels, suggesting its potential as an analgesic agent .

5. Antitumor Activity

Emerging evidence suggests that this compound may have antitumor effects. It inhibits cancer cell proliferation and induces apoptosis through various mechanisms, including modulation of apoptotic signaling pathways .

The biological activity of this compound can be attributed to its interaction with multiple molecular targets and pathways:

- Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway : this compound inhibits this pathway, which is crucial for cellular growth and metabolism .

- NF-κB Signaling Pathway : By modulating this pathway, this compound reduces the expression of inflammatory mediators .

- JAK2/STAT3 Pathway : In AD models, this compound's neuroprotective effects are linked to the modulation of this pathway .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental models:

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Su et al., 2020 | METH-induced addiction model | Reduced ERK phosphorylation; improved locomotor activity |

| Han et al., 2012 | Myocardial ischemia-reperfusion model | Decreased TNF-α and MPO levels; anti-inflammatory effects |

| Zhang et al., 2015 | Tumor-cell-implantation pain model | Reduced pain-related behaviors; decreased IL-18 levels |

| Lixia et al., 2018 | Japanese encephalitis virus model | Inhibited pro-inflammatory cytokines; neuroprotective effects |

属性

IUPAC Name |

2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903555 | |

| Record name | NoName_4241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27313-86-6 | |

| Record name | Tetrahydrojateorrhizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027313866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ZPV7979L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。